

## Exploratory Screening of SRI-31040 in Disease Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SRI-31040 |           |
| Cat. No.:            | B610990   | Get Quote |

Despite a comprehensive search of publicly available scientific literature and patent databases, detailed information regarding the exploratory screening of the compound **SRI-31040** in disease models is not available. As a result, a full in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams cannot be constructed at this time.

SRI-31040 has been identified as a novel and potent allosteric modulator of the dopamine transporter (DAT) with nanomolar activity. Its Chemical Abstracts Service (CAS) registry number is 1928715-72-3. Allosteric modulators of DAT are of significant interest to the scientific community for their potential therapeutic applications in a variety of neurological and psychiatric disorders. These compounds bind to a site on the dopamine transporter that is distinct from the binding site of dopamine and traditional DAT inhibitors like cocaine. This mechanism of action offers the potential for a more nuanced modulation of dopamine neurotransmission, possibly with fewer side effects and lower abuse potential compared to conventional DAT-targeting drugs.

While specific data for **SRI-31040** is elusive, research on other compounds from the same "SRI" series of allosteric DAT modulators provides some context for its potential areas of investigation. These related compounds, including SRI-31142, SRI-30827, and SRI-32743, have been evaluated in preclinical models relevant to:

• Substance Use Disorders: Investigating their ability to modulate the behavioral and neurochemical effects of psychostimulants like cocaine.



- Neurodegenerative Diseases: Exploring their potential to restore dopamine homeostasis in conditions such as Parkinson's disease.
- Neuropsychiatric Disorders: Assessing their utility in disorders where dopamine signaling is dysregulated.

It is plausible that the exploratory screening of **SRI-31040** would follow similar lines of investigation, likely involving a combination of in vitro and in vivo studies.

# Hypothetical Experimental Workflow for SRI-31040 Screening

Based on standard drug discovery protocols for DAT modulators, a hypothetical experimental workflow for the exploratory screening of **SRI-31040** can be conceptualized.









#### Click to download full resolution via product page

 To cite this document: BenchChem. [Exploratory Screening of SRI-31040 in Disease Models: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610990#exploratory-screening-of-sri-31040-in-disease-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com